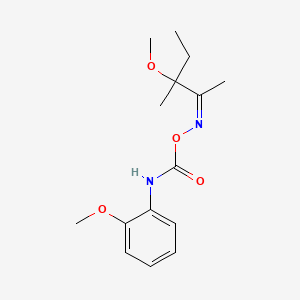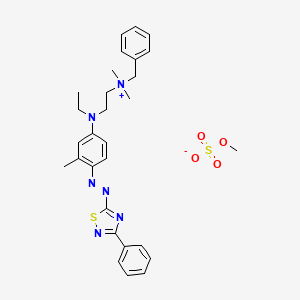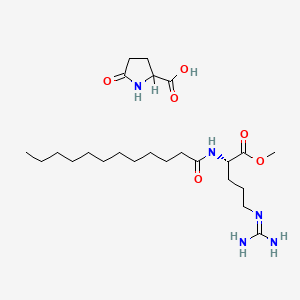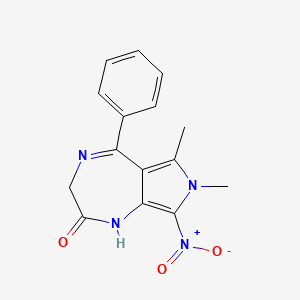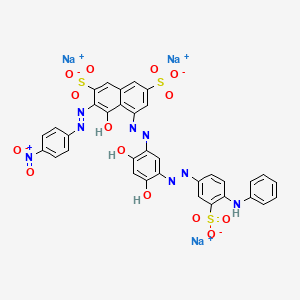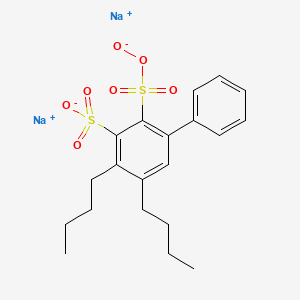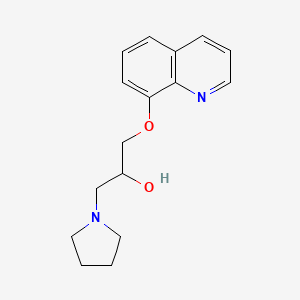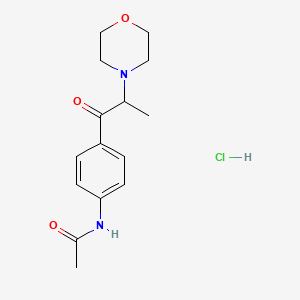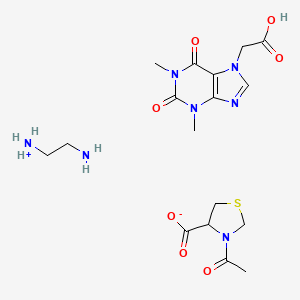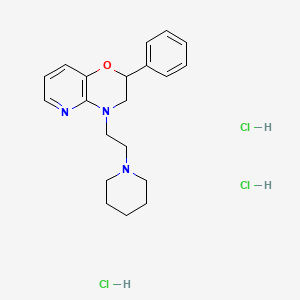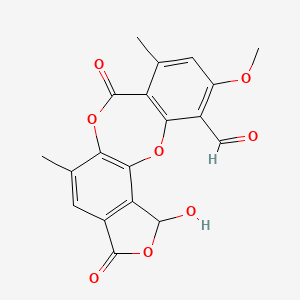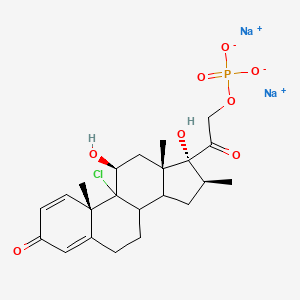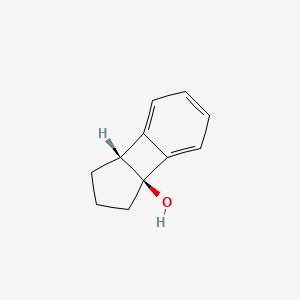
cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol: is a complex organic compound with a unique structure that includes multiple fused rings and a hydroxyl group. This compound contains 24 atoms: 12 hydrogen atoms, 11 carbon atoms, and 1 oxygen atom . It is characterized by its intricate ring system, which includes four-membered, five-membered, six-membered, seven-membered, eight-membered, and eleven-membered rings .
Méthodes De Préparation
The synthesis of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles
Applications De Recherche Scientifique
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of fused ring systems.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications
Mécanisme D'action
The mechanism of action of cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol involves its interaction with molecular targets through its hydroxyl group and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Cis-1,2,3,7b-Tetrahydro-3aH-cyclopenta(3,4)cyclobuta(1,2)benzen-3a-ol can be compared with other similar compounds, such as:
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: This compound has a similar fused ring system but differs in the specific arrangement and functional groups.
Substituted Cyclohexanes: These compounds share some structural features but differ in the number and type of rings and substituents .
Propriétés
Numéro CAS |
66934-76-7 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2S,6R)-tricyclo[5.4.0.02,6]undeca-1(11),7,9-trien-2-ol |
InChI |
InChI=1S/C11H12O/c12-11-7-3-6-10(11)8-4-1-2-5-9(8)11/h1-2,4-5,10,12H,3,6-7H2/t10-,11-/m1/s1 |
Clé InChI |
BKQSPUYYVDBZEF-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@@H]2C3=CC=CC=C3[C@@]2(C1)O |
SMILES canonique |
C1CC2C3=CC=CC=C3C2(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


